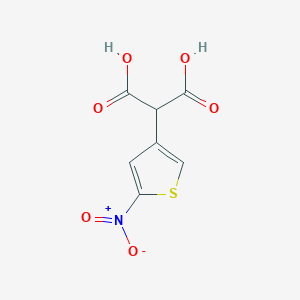
Propanedioic acid, (5-nitro-3-thienyl)-
Description
Propanedioic acid, (5-nitro-3-thienyl)- (CAS 104554-66-7) is a substituted propanedioic acid derivative featuring a nitro group (-NO₂) at the 5-position and a thienyl (thiophene) ring at the 3-position of the central malonic acid backbone. This compound belongs to a broader class of propanedioic acid derivatives, which are characterized by their dicarboxylic acid structure and variable substituents influencing reactivity, stability, and applications.
Properties
CAS No. |
104554-66-7 |
|---|---|
Molecular Formula |
C7H5NO6S |
Molecular Weight |
231.18 g/mol |
IUPAC Name |
2-(5-nitrothiophen-3-yl)propanedioic acid |
InChI |
InChI=1S/C7H5NO6S/c9-6(10)5(7(11)12)3-1-4(8(13)14)15-2-3/h1-2,5H,(H,9,10)(H,11,12) |
InChI Key |
JDLQLJDEOAKSCD-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-] |
Other CAS No. |
104554-66-7 |
Synonyms |
5-Nitro-3-thiophemalonic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and functional differences between the target compound and related propanedioic acid derivatives:
Key Comparative Insights
- Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing group, enhancing the acidity of the adjacent carboxylic acid groups compared to alkyl-substituted derivatives (e.g., methoxy or perfluoroalkyl). This could increase its reactivity in nucleophilic substitutions or coordination chemistry .
- Environmental Impact : Unlike perfluoroalkyl derivatives (CAS 238420-68-3), which exhibit extreme environmental persistence and bioaccumulation risks, the nitro-thienyl derivative may degrade more readily due to the hydrolytic susceptibility of the nitro-thienyl moiety .
- Biological Activity: While propanedioic acid derivatives like dodecanoic acid and n-hexadecanoic acid demonstrate antibacterial properties, the nitro-thienyl variant’s bioactivity remains underexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


